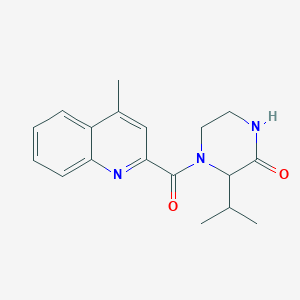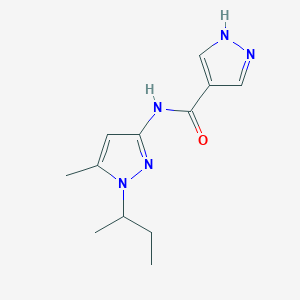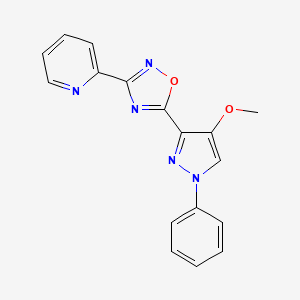
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of oxan-4-yl hydrazine with phenoxyacetic acid derivatives in the presence of dehydrating agents. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxan-4-yl-3-(phenoxymethyl)-1,2,4-oxadiazole derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in various organic reactions, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and antifungal agent, making it a candidate for further investigation in drug development.
Medicine
The medicinal applications of this compound are being explored due to its potential therapeutic properties. It is being investigated for its ability to inhibit specific enzymes and receptors, which could lead to the development of new treatments for diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its incorporation into polymers and other materials can enhance their mechanical strength, thermal stability, and chemical resistance.
Mécanisme D'action
The mechanism of action of 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Oxan-4-yl)-1H-indole
- 4-(HydroxyMethyl)oxan-4-yl]Methanol
- Oxan-4-yl (piperidin-4-yl)methanol
Uniqueness
Compared to similar compounds, 5-(Oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole stands out due to its unique oxadiazole ring structure. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.
Propriétés
IUPAC Name |
5-(oxan-4-yl)-3-(phenoxymethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-12(5-3-1)18-10-13-15-14(19-16-13)11-6-8-17-9-7-11/h1-5,11H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBGOMHVUZKAIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=NC(=NO2)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-5-chloro-3-fluoro-N-[1-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B7413024.png)


![2-Methyl-2-methylsulfonyl-1-[4-(oxolan-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7413053.png)
![2-(4-chloro-3,5-dimethylpyrazol-1-yl)-N-[(1-methylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B7413060.png)
![(2-benzyl-4-methyl-1,3-thiazol-5-yl)-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7413062.png)
![N-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]-N-methylethanesulfonamide](/img/structure/B7413068.png)
![(2,6-Difluoro-3-hydroxyphenyl)-[4-(1-pyridin-3-ylethyl)piperazin-1-yl]methanone](/img/structure/B7413070.png)
![5-bromo-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]pyridine-2-carboxamide](/img/structure/B7413076.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-N-ethyl-6-methylpyridine-3-carboxamide](/img/structure/B7413082.png)
![6-methyl-2-(methylamino)-N-[2-(5-methyl-1,3-thiazol-2-yl)propan-2-yl]pyrimidine-4-carboxamide](/img/structure/B7413083.png)

![2-[1-(4-Chlorophenyl)ethylsulfonyl]-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B7413092.png)
